![molecular formula C26H21N3O2S B1683157 4-(4-(6-methoxynaphthalen-2-yl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine CAS No. 948557-43-5](/img/structure/B1683157.png)
4-(4-(6-methoxynaphthalen-2-yl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine
Overview
Description
4-[4-(6-methoxy-2-naphthalenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine is a member of imidazoles.
Scientific Research Applications
Targeting Tumor Microenvironment
Tie2 kinase inhibitor has been a major focus of research in therapies targeting the tumor microenvironment . It is expressed in vascular endothelial cells, tumor-associated macrophages, and tumor cells . The most extensively studied Tie2 ligands are Angiopoietin 1 and 2 (Ang1, Ang2) .
Regulating Tumor Angiogenesis
Tie2 kinase inhibitor regulates tumor angiogenesis . Angiogenesis is the formation of new blood vessels, which is a critical process in tumor growth and metastasis .
Controlling Tumor Growth
Tie2 kinase inhibitor controls tumor growth . By inhibiting the function of Tie2, it disrupts angiogenesis, which is expected to disrupt tumor growth .
Preventing Metastasis
Tie2 kinase inhibitor plays a role in preventing metastasis . Metastasis is the spread of cancer cells from the original location to distant organs .
Enhancing Antiangiogenic Therapy
Tie2 kinase inhibitor is being studied as a therapeutic target for enhancing antiangiogenic therapy . Antiangiogenic treatments mainly target vascular endothelial growth factor (VEGF) signaling .
Improving Immunotherapy
Tie2 kinase inhibitor is also being explored to enhance the efficacy of immunotherapies . Immunotherapies stimulate antitumor immunity and have demonstrated a remarkable clinical benefit in the treatment of many aggressive malignancies .
Overcoming Therapeutic Resistance
Tie2 kinase inhibitor may help overcome therapeutic resistance . Resistance to anticancer drugs is a major clinical problem that limits treatment efficacy for cancer patients .
Research in Genetic Studies
Tie2 kinase inhibitor is used in genetic research studies . Genetic research has determined that Tie receptors (Tie1 & Tie2) play important roles in the development and function of endothelial tissues .
properties
IUPAC Name |
4-[4-(6-methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-31-22-8-5-19-15-21(4-3-20(19)16-22)25-24(17-11-13-27-14-12-17)28-26(29-25)18-6-9-23(10-7-18)32(2)30/h3-16H,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINQIEAULQKUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)S(=O)C)C5=CC=NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635231 | |
Record name | 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(6-methoxynaphthalen-2-yl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine | |
CAS RN |
948557-43-5 | |
Record name | 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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